N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea
Overview
Description
N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C17H22N2OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.14528450 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Sensing Applications
Thiourea derivatives have been extensively studied for their enzyme inhibitory properties and as sensing probes. A study highlights the potential of unsymmetrical thiourea derivatives as efficient enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase, alongside their capability as sensing probes for mercury detection using spectrofluorimetric techniques. This suggests that N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea could potentially exhibit similar enzyme inhibitory activities or be used in sensing applications, particularly in detecting toxic metals like mercury (Rahman et al., 2021).
Catalytic and Synthetic Applications
Another aspect of thiourea derivatives is their role in catalysis and organic synthesis. Chiral thioureas containing (S)-α-phenylethyl groups have been used as ligands in the zinc-based catalyzed asymmetric hydrosilylation of acetophenone, achieving high yields and enantioselectivity. This indicates the utility of thiourea compounds, including this compound, in facilitating asymmetric synthesis and potentially enhancing the efficiency of catalytic processes (Santacruz et al., 2009).
Material Science and Sensing
In material science, thiourea derivatives have been investigated for their potential in creating organic semiconductor materials. A particular study focused on a thiourea-based compound for chemiresistive carbon dioxide sensing, demonstrating the compound's sensitivity to CO2 at various concentrations. This suggests potential applications of this compound in developing materials for gas sensing and environmental monitoring, leveraging its structural properties for enhanced performance (Daud et al., 2018).
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-13(20)15-7-9-16(10-8-15)19-17(21)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEARKJLAMFJAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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